
Epidermal growth factor
Descripción general
Descripción
El factor de crecimiento epidérmico es una proteína que estimula el crecimiento, la proliferación y la diferenciación celular al unirse a su receptor, el receptor del factor de crecimiento epidérmico. Fue descubierto por primera vez en las glándulas submaxilares de ratones y en la orina humana. Esta proteína está compuesta por 53 aminoácidos y tiene una masa molecular de aproximadamente 6 kDa. El factor de crecimiento epidérmico juega un papel crucial en varios procesos fisiológicos, incluida la cicatrización de heridas, la reparación de tejidos y el mantenimiento de la integridad del tejido oroesofágico y gástrico .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El factor de crecimiento epidérmico se puede sintetizar utilizando tecnología de ADN recombinante. El gen que codifica el factor de crecimiento epidérmico se inserta en un vector de expresión adecuado, que luego se introduce en un organismo huésped, como Escherichia coli. El organismo huésped produce la proteína, que luego se purifica utilizando técnicas como la cromatografía de inmunoafinidad .
Métodos de producción industrial: En entornos industriales, el factor de crecimiento epidérmico se produce mediante procesos de fermentación a gran escala. La tecnología de ADN recombinante se emplea para crear una cepa de expresión estable de Escherichia coli que secreta continuamente factor de crecimiento epidérmico. La optimización de las condiciones de fermentación y las modificaciones genéticas mejoran el rendimiento y la estabilidad de la proteína .
Análisis De Reacciones Químicas
Tipos de reacciones: El factor de crecimiento epidérmico experimenta diversas reacciones químicas, como oxidación, reducción y sustitución. Estas reacciones son esenciales para su estabilidad y funcionalidad.
Reactivos y condiciones comunes:
Oxidación: El factor de crecimiento epidérmico contiene enlaces disulfuro que se pueden oxidar para mantener su estructura tridimensional. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el yodo.
Reducción: Los agentes reductores como el ditiotreitol pueden romper los enlaces disulfuro, lo que lleva a la desnaturalización de la proteína.
Sustitución: Los residuos específicos de aminoácidos en el factor de crecimiento epidérmico se pueden sustituir para mejorar su estabilidad y actividad.
Productos principales formados: El producto principal de estas reacciones es el factor de crecimiento epidérmico modificado con mayor estabilidad, actividad o ambas. Estas modificaciones son cruciales para su aplicación en entornos terapéuticos e industriales .
Aplicaciones Científicas De Investigación
Dermatological Applications
Wound Healing
EGF is extensively studied for its role in enhancing wound healing. It promotes keratinocyte proliferation and migration, essential for skin regeneration. A pilot phase 3 trial showed that recombinant human EGF (rhEGF) significantly improved skin lesions caused by epidermal growth factor receptor (EGFR) inhibitors in cancer patients, leading to enhanced quality of life compared to placebo treatments .
Atopic Dermatitis
Research indicates that EGF can modulate immune responses in atopic dermatitis (AD). In animal models, EGF treatment improved skin barrier function and reduced inflammation by regulating cytokine expression . Additionally, topical EGF applications have shown promise in reducing symptoms associated with AD, such as itching and skin thickness .
Post-Inflammatory Hyperpigmentation
A meta-analysis demonstrated that EGF-containing topical products could reduce post-inflammatory hyperpigmentation after laser treatments, although the effect was not statistically significant . Patients receiving EGF reported higher satisfaction scores regarding their skin's appearance compared to controls .
Oncological Applications
Cancer Treatment
EGF plays a dual role in oncology; while it promotes cell proliferation and survival, it also poses risks for tumorigenesis. Activating mutations in the EGFR are critical biomarkers for targeted therapies in non-small cell lung cancer (NSCLC). Research has shown that EGFR tyrosine kinase inhibitors improve patient outcomes significantly . However, resistance to these inhibitors remains a challenge, necessitating further exploration into EGF's role in cancer progression and treatment strategies .
Regenerative Medicine
Tissue Repair
EGF is utilized in regenerative medicine for treating various conditions such as burns, diabetic ulcers, and oral mucositis. Studies have shown that rhEGF can enhance healing rates and tissue regeneration through its mitogenic effects on epithelial cells . For instance, a study highlighted the effectiveness of rhEGF in treating chemotherapy-induced dermatitis and improving recovery from surgical wounds .
Aesthetic Medicine
Skin Rejuvenation
In aesthetic applications, EGF is incorporated into various skincare products aimed at reducing signs of aging. Clinical trials have indicated that rhEGF can improve skin texture, reduce wrinkles, and promote collagen synthesis when used topically . For example, a study reported significant improvements in skin quality after a three-month regimen of EGF-containing serums among participants with photoaged skin .
Case Studies and Research Findings
Mecanismo De Acción
El factor de crecimiento epidérmico ejerce sus efectos al unirse al receptor del factor de crecimiento epidérmico en la superficie celular. Esta unión activa la actividad intrínseca de la tirosina quinasa del receptor, lo que lleva a la fosforilación de residuos específicos de tirosina. El receptor fosforilado activa varias vías de señalización aguas abajo, incluida la vía MAPK / ERK, que promueve la proliferación y la supervivencia celular. La interacción entre el factor de crecimiento epidérmico y su receptor es crucial para regular varios procesos celulares .
Comparación Con Compuestos Similares
El factor de crecimiento epidérmico es parte de una familia de factores de crecimiento que incluye:
Factor de crecimiento transformador alfa (TGF-α): Similar al factor de crecimiento epidérmico, el TGF-α se une al receptor del factor de crecimiento epidérmico y promueve la proliferación celular.
Factor de crecimiento derivado de plaquetas (PDGF): Este factor de crecimiento estimula el crecimiento de células mesenquimales y está involucrado en la cicatrización de heridas.
Factor de crecimiento de fibroblastos (FGF): El FGF juega un papel en la angiogénesis, la cicatrización de heridas y el desarrollo embrionario.
Singularidad del factor de crecimiento epidérmico: El factor de crecimiento epidérmico es único debido a su papel específico en la proliferación de células epiteliales y su capacidad para promover la cicatrización de heridas y la reparación de tejidos. Su interacción con el receptor del factor de crecimiento epidérmico es altamente específica, lo que lo convierte en una herramienta valiosa en aplicaciones terapéuticas .
Actividad Biológica
Epidermal Growth Factor (EGF) is a pivotal polypeptide involved in various biological processes, particularly in cell proliferation, differentiation, and tissue repair. This article delves into the biological activities of EGF, highlighting its mechanisms of action, clinical applications, and recent research findings.
EGF is a 53-amino acid protein that exerts its effects primarily through the this compound Receptor (EGFR), a receptor tyrosine kinase located on the cell surface. Upon binding to EGF, EGFR undergoes dimerization, leading to autophosphorylation and activation of multiple downstream signaling pathways, including:
- RAS-RAF-MEK-ERK Pathway : This pathway is crucial for cell cycle progression from the G1 phase to the S phase, promoting mitogenesis.
- PI3K-Akt Pathway : This pathway enhances cell survival by activating anti-apoptotic mediators, thereby providing cytoprotection against cellular stressors such as UV radiation and oxidative stress .
The interaction between EGF and EGFR initiates a cascade of intracellular signals that ultimately lead to various biological responses, including cell proliferation, migration, and differentiation.
Biological Activities
1. Mitogenic Activity
EGF is well-known for its ability to stimulate cell proliferation in various cell types, including epithelial cells and fibroblasts. Studies have shown that EGF enhances DNA synthesis in cultured human fibroblasts within 24 hours of exposure . This mitogenic effect has been demonstrated in both in vitro and in vivo systems.
2. Cytoprotection
EGF provides protective effects against apoptosis through the activation of the PI3K-Akt pathway. This has been particularly noted in keratinocytes exposed to UV radiation, where EGF treatment significantly reduces apoptosis rates .
3. Chemotaxis and Cell Migration
EGF stimulates the migration of epithelial and fibroblast cells, which is essential for wound healing. The mechanism involves phosphorylation events that activate pathways leading to cytoskeletal rearrangements necessary for cellular movement .
Clinical Applications
EGF has been utilized therapeutically in various clinical settings:
- Wound Healing : Topical applications of EGF have been shown to enhance the healing process in peripheral tissue wounds. Clinical reports indicate successful outcomes in 16 studies involving EGF administration for wound healing .
- Gastrointestinal Disorders : EGF has also been administered intravenously or orally for treating gastrointestinal damage, with 11 clinical reports supporting its efficacy .
Case Studies
Several case studies illustrate the effectiveness of EGF in clinical practice:
- Corneal Burns : In early studies by Stanley Cohen, rabbits treated with EGF eye drops showed significant improvement in corneal healing compared to controls .
- Diabetic Wounds : A study demonstrated that diabetic patients receiving EGF-enhanced dressings exhibited improved wound closure rates compared to those with standard care .
Research Findings
Recent research continues to explore the diverse roles of EGF:
- A study published in PNAS highlighted that persistent exposure to EGF is necessary for sustained biological activity, suggesting that timing and dosage are critical factors in therapeutic applications .
- Research on EGF's role in cancer biology indicates that while it does not initiate malignant transformation, it may promote tumor growth under certain conditions due to its mitogenic properties .
Q & A
Basic Research Questions
Q. How can researchers accurately measure EGF concentrations in human serum and urine?
- Methodological Answer: EGF levels are typically quantified using enzyme-linked immunosorbent assays (ELISA) with high specificity for human EGF. Studies recommend controlling for variables such as age, circadian rhythms, and magnesium levels, as these significantly influence EGF concentrations. For example, serum EGF decreases with age, while urinary EGF correlates positively with magnesium excretion. Researchers should standardize sample collection times and use multivariate regression to account for confounding factors .
Q. What in vitro models are suitable for studying EGF's effects on nutrient absorption?
- Methodological Answer: IPEC-J2 cells (porcine intestinal epithelial cells) cultured in Ussing chambers are effective for analyzing EGF-mediated glutamine and glucose transport under inflammatory conditions (e.g., lipopolysaccharide challenge). This model allows real-time measurement of transepithelial electrical resistance and nutrient flux. Pre-treatment with EGF (e.g., 50 ng/mL for 24 hours) can mitigate inflammation-induced absorption deficits, with data normalized to control groups .
Q. How should experimental designs be structured to evaluate EGF's efficacy in wound healing?
- Methodological Answer: Randomized controlled trials (RCTs) comparing topical EGF formulations against placebo should use standardized wound assessment tools (e.g., Bates-Jensen Wound Assessment Tool) and endpoint metrics like complete closure rate. For diabetic ulcers, stratification by ulcer size and glycemic control is critical. Meta-analyses recommend pooling data using random-effects models to account for heterogeneity across studies .
Q. What factors influence baseline EGF levels in healthy populations?
- Methodological Answer: Age, renal function, and serum magnesium are key variables. Pediatric populations exhibit higher serum EGF than adults, while urinary EGF correlates with creatinine clearance. Researchers should exclude participants with renal impairment and use age-matched controls. Longitudinal studies are preferred to capture circadian variations .
Advanced Research Questions
Q. How can contradictory data on EGFR mutation prevalence in lung cancer cohorts be reconciled?
- Methodological Answer: Discrepancies in EGFR mutation rates (e.g., 15% in Japanese vs. 1.6% in U.S. cohorts) arise from ethnic genetic variations and patient selection biases. Studies should stratify populations by ancestry and employ next-generation sequencing (NGS) to detect rare variants. Sensitivity analyses using gefitinib-responsive cell lines (e.g., PC-9) can validate mutation pathogenicity .
Q. What statistical approaches optimize meta-analyses of EGF's therapeutic outcomes in clinical trials?
- Methodological Answer: Follow PRISMA guidelines and use subgroup analyses to address heterogeneity (e.g., EGF delivery methods: topical vs. intralesional). Inverse-variance weighting and sensitivity testing (e.g., excluding high-risk-of-bias studies) improve reliability. Forest plots should visualize effect sizes, with I² statistics quantifying heterogeneity .
Q. How are in vivo models of diabetic nephropathy used to study EGF's pathogenic role?
- Methodological Answer: Streptozotocin-induced diabetic rodents are commonly used. Key endpoints include glomerular volume, albuminuria, and renal fibrosis. Pharmacological EGF pathway inhibitors (e.g., EGFR tyrosine kinase inhibitors) or neutralizing antibodies can isolate EGF-specific effects. Histopathological scoring should be blinded to reduce observer bias .
Q. What pharmacological inhibitors are optimal for dissecting EGF signaling pathways in vascular smooth muscle cells (VSMCs)?
- Methodological Answer: Use ADAM family inhibitors (e.g., TAPI-0) to block heparin-binding EGF (HB-EGF) shedding and EGFR-specific inhibitors (e.g., AG1478) to distinguish EGFR-dependent signaling. Co-treatment with insulin and PDGF mimics hyperinsulinemic conditions. Phospho-EGFR Western blots validate pathway inhibition .
Q. How can generative AI enhance de novo antibody design targeting EGF receptors?
- Methodological Answer: Deep learning models trained on HER2 antigen-antibody complexes can generate synthetic HCDR3 sequences. Validate binders using surface plasmon resonance (SPR) and cell-based assays (e.g., SK-BR-3 proliferation inhibition). High-throughput screening of ~10⁶ variants improves hit rates, with statistical superiority tested via chi-square against random libraries .
Q. Tables for Key Methodological Comparisons
Table 1: In vitro vs. in vivo models for EGF research
Model Type | Application | Key Metrics | Limitations |
---|---|---|---|
IPEC-J2 cells | Nutrient transport under inflammation | Transepithelial resistance, glucose flux | Species-specific (porcine) |
Streptozotocin mice | Diabetic nephropathy | Albuminuria, glomerular硬化 | Requires long-term maintenance |
Table 2: Common inhibitors in EGF pathway studies
Inhibitor | Target | Concentration | Use Case |
---|---|---|---|
AG1478 | EGFR tyrosine kinase | 10 nM | Blocking EGFR autophosphorylation |
TAPI-0 | ADAM proteases | 10 µM | Preventing HB-EGF shedding |
CRM197 | HB-EGF | 50 µg/mL | Neutralizing HB-EGF bioactivity |
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C257H381N73O83S7/c1-20-123(15)203(245(404)283-103-192(351)285-157(80-127-42-52-135(339)53-43-127)222(381)313-171(104-331)210(369)281-101-191(350)287-167(92-198(360)361)228(387)290-146(37-27-70-273-255(265)266)213(372)318-177(110-414)238(397)292-148(62-65-185(259)344)217(376)327-205(125(17)337)249(408)294-147(38-28-71-274-256(267)268)212(371)309-168(93-199(362)363)229(388)298-153(76-117(3)4)218(377)289-145(36-26-69-272-254(263)264)211(370)303-162(86-133-96-277-144-35-25-23-33-141(133)144)226(385)304-161(85-132-95-276-143-34-24-22-32-140(132)143)225(384)291-149(63-66-195(354)355)214(373)297-154(77-118(5)6)219(378)296-152(253(412)413)39-29-72-275-257(269)270)326-247(406)202(122(13)14)324-242(401)181(114-418)320-227(386)165(90-188(262)347)307-241(400)180(113-417)322-250(409)206(126(18)338)328-231(390)160(83-130-48-58-138(342)59-49-130)302-234(393)174(107-334)315-230(389)169(94-200(364)365)310-221(380)155(78-119(7)8)299-233(392)173(106-333)314-215(374)150(64-67-196(356)357)295-248(407)204(124(16)21-2)325-232(391)163(87-134-97-271-116-284-134)305-216(375)151(68-75-420-19)293-239(398)179(112-416)321-246(405)201(121(11)12)323-194(353)99-278-189(348)98-279-208(367)164(89-187(261)346)306-220(379)156(79-120(9)10)300-240(399)178(111-415)319-223(382)158(81-128-44-54-136(340)55-45-128)286-190(349)100-280-209(368)166(91-197(358)359)308-224(383)159(82-129-46-56-137(341)57-47-129)301-235(394)175(108-335)316-237(396)176(109-336)317-244(403)184-41-31-74-330(184)252(411)182(115-419)288-193(352)102-282-243(402)183-40-30-73-329(183)251(410)170(84-131-50-60-139(343)61-51-131)311-236(395)172(105-332)312-207(366)142(258)88-186(260)345/h22-25,32-35,42-61,95-97,116-126,142,145-184,201-206,276-277,331-343,414-419H,20-21,26-31,36-41,62-94,98-115,258H2,1-19H3,(H2,259,344)(H2,260,345)(H2,261,346)(H2,262,347)(H,271,284)(H,278,348)(H,279,367)(H,280,368)(H,281,369)(H,282,402)(H,283,404)(H,285,351)(H,286,349)(H,287,350)(H,288,352)(H,289,377)(H,290,387)(H,291,384)(H,292,397)(H,293,398)(H,294,408)(H,295,407)(H,296,378)(H,297,373)(H,298,388)(H,299,392)(H,300,399)(H,301,394)(H,302,393)(H,303,370)(H,304,385)(H,305,375)(H,306,379)(H,307,400)(H,308,383)(H,309,371)(H,310,380)(H,311,395)(H,312,366)(H,313,381)(H,314,374)(H,315,389)(H,316,396)(H,317,403)(H,318,372)(H,319,382)(H,320,386)(H,321,405)(H,322,409)(H,323,353)(H,324,401)(H,325,391)(H,326,406)(H,327,376)(H,328,390)(H,354,355)(H,356,357)(H,358,359)(H,360,361)(H,362,363)(H,364,365)(H,412,413)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t123-,124-,125+,126+,142-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,201-,202-,203-,204-,205-,206-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEQCZHXXJYVRD-GACYYNSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C257H381N73O83S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6046 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62229-50-9 | |
Record name | Urogastrone [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062229509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epidermal growth factor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.